

An In-depth Technical Guide to Ethyl 2-Cyclopentylacetate: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410

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Abstract

Ethyl 2-cyclopentylacetate is a versatile ester with significant applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectral characterization. We will delve into the mechanistic underpinnings of its synthesis via Fischer esterification, offering a detailed, field-proven protocol. Furthermore, this document explores the compound's utility as a building block in drug development and other industrial applications, supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of **Ethyl 2-cyclopentylacetate**.

Chemical Identity and Physicochemical Properties

Ethyl 2-cyclopentylacetate, also known as cyclopentaneacetic acid, ethyl ester, is an organic compound with the molecular formula $C_9H_{16}O_2$.^{[1][2][3]} It consists of a cyclopentyl ring attached to an ethyl acetate group.

Molecular Structure and Identifiers

- IUPAC Name: **ethyl 2-cyclopentylacetate**^[1]
- Molecular Formula: $C_9H_{16}O_2$ ^{[1][2][3]}

- Molecular Weight: 156.22 g/mol [1]
- CAS Number: 18322-54-8[1][2]
- SMILES: CCOC(=O)CC1CCCC1[1][3]
- InChIKey: DBSADESEDBCPFO-UHFFFAOYSA-N[1][3]

Physicochemical Data

The physicochemical properties of **Ethyl 2-cyclopentylacetate** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Appearance	Colorless liquid	[4]
Boiling Point	196.6°C at 760 mmHg	
Molecular Weight	156.22 g/mol	[1]
Purity	>95%	[5]

Synthesis of Ethyl 2-Cyclopentylacetate

The most common and efficient method for synthesizing **Ethyl 2-cyclopentylacetate** is the Fischer-Speier esterification of cyclopentylacetic acid with ethanol in the presence of an acid catalyst.[4] This is a reversible reaction, and to achieve a high yield, the equilibrium must be shifted towards the product side.[6][7][8] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[7][8][9]

Fischer-Speier Esterification: Mechanism and Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8][9] The mechanism involves several key steps:

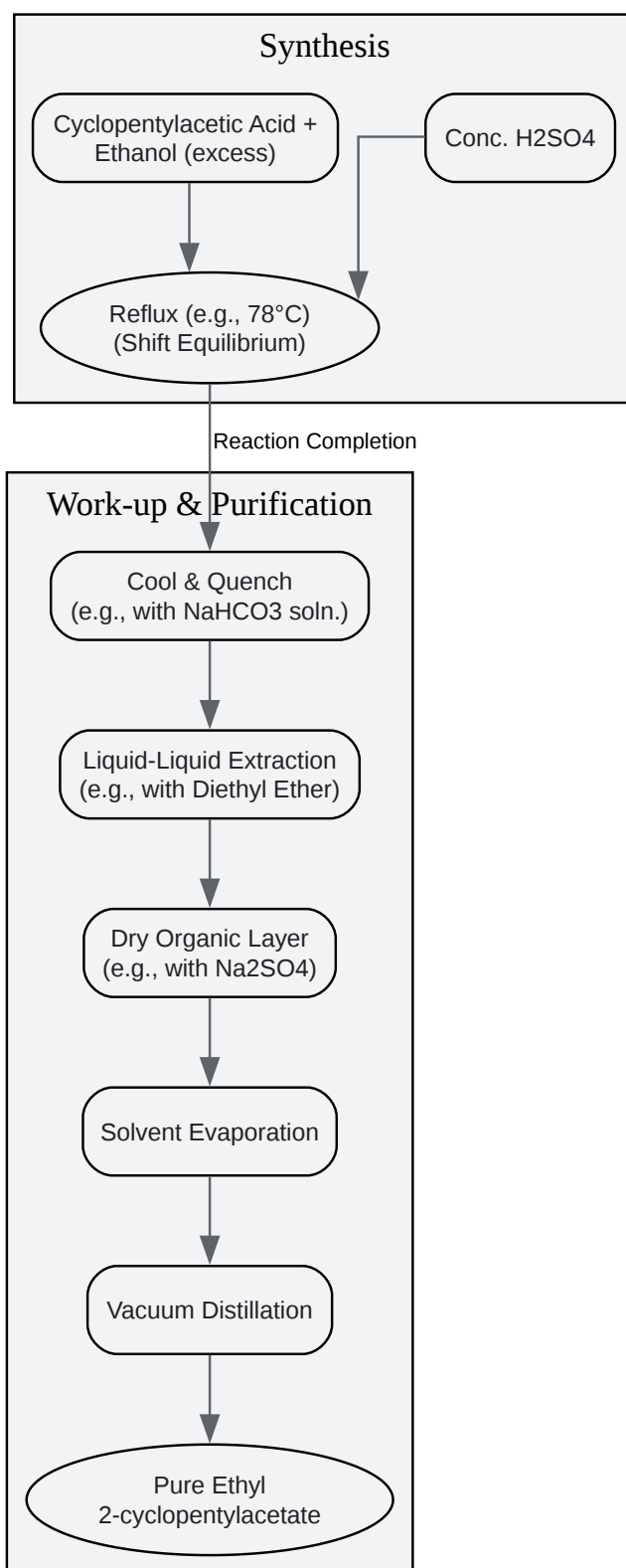
- Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7][8]

- **Nucleophilic Attack by the Alcohol:** The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.^{[7][9]}
- **Proton Transfer:** A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).^[7]
- **Elimination of Water:** The lone pair on the remaining hydroxyl group reforms the carbonyl group, eliminating a molecule of water.
- **Deprotonation:** The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

The choice of a strong acid catalyst like sulfuric acid is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the less nucleophilic alcohol.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of **Ethyl 2-cyclopentylacetate**.



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Caption: Synthesis and Purification Workflow for **Ethyl 2-cyclopentylacetate**.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylacetic acid (0.1 mol), absolute ethanol (0.5 mol, 5-fold excess), and concentrated sulfuric acid (0.01 mol) as the catalyst.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
- **Drying and Filtration:** Dry the combined organic layers over anhydrous sodium sulfate, and then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure **Ethyl 2-cyclopentylacetate**.

Spectroscopic Characterization

The structure of the synthesized **Ethyl 2-cyclopentylacetate** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the ethyl group and the cyclopentyl moiety.

- A triplet corresponding to the methyl protons (-OCH₂CH₃) of the ethyl group.

- A quartet corresponding to the methylene protons (-OCH₂CH₃) of the ethyl group.
- A doublet for the methylene protons adjacent to the cyclopentyl ring (CH₂-cyclopentyl).
- A multiplet for the methine proton of the cyclopentyl ring.
- Multiplets for the remaining methylene protons of the cyclopentyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule. Key signals include:

- A peak for the carbonyl carbon of the ester group (~170-175 ppm).
- A peak for the methylene carbon of the ethoxy group (-OCH₂CH₃).
- A peak for the methyl carbon of the ethoxy group (-OCH₂CH₃).
- Peaks corresponding to the carbon atoms of the cyclopentyl ring and the adjacent methylene group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

- A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.^[4]
- A C-O stretching vibration around 1240 cm⁻¹.^[4]
- C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.^[4]

Applications in Research and Drug Development

Ethyl 2-cyclopentylacetate serves as a valuable building block in the synthesis of more complex molecules.

Intermediate in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of various biologically active molecules.^[4]^[10] Its structure allows for further chemical transformations to build more complex molecular scaffolds. For instance, derivatives of cyclopentylacetic acid are explored for their potential therapeutic properties. While specific drug examples directly using **Ethyl 2-cyclopentylacetate** as a starting material are not extensively detailed in readily available literature, its structural motif is present in various developmental compounds. Its use as a precursor in the synthesis of modified steroids and enzyme inhibitors has been noted.^[10]

Flavor and Fragrance Industry

Due to its fruity and pleasant aroma, **Ethyl 2-cyclopentylacetate** and its derivatives are used as flavoring and fragrance agents in the food, cosmetic, and perfume industries.^[4]^[11]

Polymer Chemistry

The compound is also utilized in polymer chemistry to produce specialty polymers with enhanced properties such as improved flexibility and durability.^[4]

Safety and Handling

Ethyl 2-cyclopentylacetate is considered harmful if swallowed and causes serious eye irritation.^[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Ethyl 2-cyclopentylacetate is a fundamentally important chemical intermediate with a well-established synthesis protocol and diverse applications. Its utility in the pharmaceutical industry as a building block for complex molecules underscores its significance for researchers and

drug development professionals. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its effective application in research and development.

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